

Navigating the Safety Landscape of KRAS G12C Inhibitors: A Comparative Guide

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Compound of Interest

Compound Name: KRAS G12C inhibitor 26

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The advent of KRAS G12C inhibitors has marked a significant breakthrough in the treatment of solid tumors harboring this specific mutation. As the number of these targeted therapies in clinical development and on the market grows, a thorough understanding of their comparative safety profiles is crucial for researchers, scientists, and drug development professionals. This guide provides an objective comparison of the safety profiles of key KRAS G12C inhibitors, supported by experimental data from pivotal clinical trials.

Comparative Safety Profiles of KRAS G12C Inhibitors

The following table summarizes the treatment-related adverse events (TRAEs) observed in key clinical trials for the approved inhibitors sotorasib and adagrasib, as well as the promising late-stage candidates divarasib and garsorasib. The data is compiled from the CodeBreaK 100 trial (sotorasib), the KRYSTAL-1 trial (adagrasib), a phase 1 study of divarasib (NCT04449874), and a phase 2 trial of garsorasib (NCT05383898).[1][2][3][4][5][6]



Adverse Event (AE)	Sotorasib (CodeBreaK 100)[7][8]	Adagrasib (KRYSTAL-1) [2][9][10]	Divarasib (Phase 1)[4] [11]	Garsorasib (Phase 2)[1][5] [6]
Any Grade TRAEs	70.7% (pooled analysis)[12]	97%[13]	93%[4]	95.1%[6]
Grade ≥3 TRAEs	19.8%[8]	41%[13]	12%[14]	49.6%[6]
Diarrhea	31.0% (any grade), 12% (Grade 3)[8][15]	63% (any grade) [13]	60% (any grade) [4]	~20% (any grade)
Nausea	19.0% (any grade)[8]	62% (any grade) [13]	78% (any grade) [4]	~20% (any grade)
Vomiting	Not specified in top AEs	47% (any grade) [13]	63% (any grade) [4]	~20% (any grade)
Fatigue	High incidence	41% (any grade) [16]	27% (any grade) [4]	Not specified in top AEs
Hepatotoxicity (Increased ALT/AST)	15.1% (any grade, each)[8]	ALT/AST increased (27.6%/25%)[10]	Increased ALT/AST in Grade ≥3	Increased AST (≥25%, any grade), Increased ALT (≥25%, any grade)[5][6]
Dose Interruption due to TRAEs	34%[7]	Not specified	Not specified	41.5%[17]
Dose Reduction due to TRAEs	5%[7]	Not specified	14%[4][11]	30.1%[17]
Treatment Discontinuation due to TRAEs	7.1%[8]	Not specified	3%[4][11]	0%[5][6]

Experimental Protocols for Safety Assessment



The safety and tolerability of KRAS G12C inhibitors in the cited clinical trials were rigorously evaluated based on standardized methodologies. The core components of the safety assessment protocols are outlined below.

Adverse Event Monitoring and Grading:

Across the CodeBreaK 100, KRYSTAL-1, and the trials for divarasib and garsorasib, treatmentemergent adverse events (TEAEs) were monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE). The version used in the CodeBreaK and KRYSTAL trials was v5.0.[7][12] This system provides a standardized grading scale (Grade 1 to 5) for the severity of adverse events, ensuring consistency in data collection and reporting across different studies and institutions.

- Grade 1: Mild; asymptomatic or mild symptoms; clinical or diagnostic observations only; intervention not indicated.
- Grade 2: Moderate; minimal, local, or noninvasive intervention indicated; limiting ageappropriate instrumental activities of daily living (ADL).
- Grade 3: Severe or medically significant but not immediately life-threatening; hospitalization or prolongation of existing hospitalization indicated; disabling; limiting self-care ADL.
- Grade 4: Life-threatening consequences; urgent intervention indicated.
- Grade 5: Death related to AE.

Data Collection and Reporting:

In these clinical trials, safety data was collected at baseline and at regular intervals throughout the study. This included:

- Physical examinations
- Vital signs monitoring
- Electrocardiograms (ECGs)
- Laboratory tests (hematology, clinical chemistry, and urinalysis)







All adverse events reported by the patient or observed by the investigator were recorded, regardless of their perceived relationship to the study drug. The investigator then assessed the causality of the adverse event in relation to the investigational drug. Treatment-related adverse events (TRAEs) are those considered by the investigator to be possibly, probably, or definitely related to the study treatment.

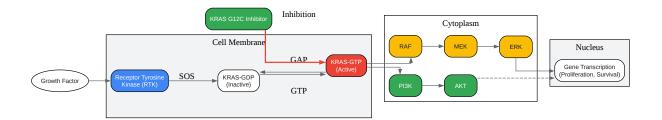
Dose Modification Guidelines:

The trial protocols included specific guidelines for dose modifications (interruption, reduction, or discontinuation) in the event of certain adverse events. These guidelines were designed to manage toxicities effectively while allowing patients to continue treatment if possible. For example, in the CodeBreaK program, dose interruptions and/or reductions were implemented to manage gastrointestinal and hepatic toxicities, with resolution of over 90% of diarrhea events reported with such interventions.[18]

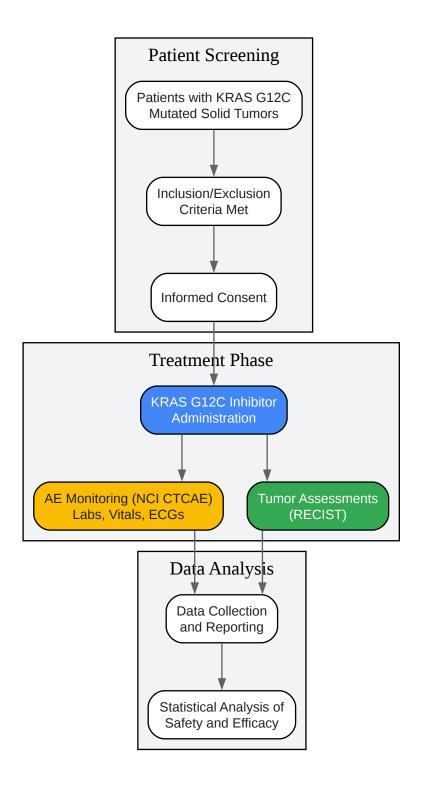
Visualizing the KRAS Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the process of evaluating these inhibitors, the following diagrams have been generated using Graphviz.









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